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Compound of Interest

Compound Name: Methyl acetylacetate-d3

Cat. No.: B12367617 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl acetylacetate-d3 (Methyl 3-oxobutanoate-d3) is the deuterated form of methyl

acetylacetate, an endogenous metabolite. The substitution of three hydrogen atoms with

deuterium isotopes in the acetyl group confers a higher molecular weight, making it a valuable

tool in various scientific applications, particularly in analytical chemistry and metabolic

research. This technical guide provides a comprehensive overview of the chemical properties,

synthesis, and applications of Methyl acetylacetate-d3, with a focus on its utility for

researchers and professionals in drug development.

Chemical and Physical Properties
The incorporation of deuterium atoms into the methyl acetylacetate molecule results in a slight

increase in its molecular weight compared to the non-deuterated analog. While many of the

physical properties are similar, the difference in mass is the key feature exploited in its

applications.
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Property Value Reference

Molecular Formula C₅H₅D₃O₃ [1][2]

Molecular Weight 119.13 g/mol [1]

Appearance Oily Liquid [3]

Solubility

Soluble in Chloroform,

Dichloromethane,

Tetrahydrofuran

[3]

Properties such as boiling point, melting point, and density are expected to be very similar to

those of non-deuterated methyl acetylacetate, which are approximately 169-170 °C, -80 °C,

and 1.076 g/cm³, respectively.

Synthesis and Purification
Synthesis

A common synthetic route to Methyl acetylacetate-d3 involves the reaction of Methanol-d4

with 5-acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione (a derivative of Meldrum's acid).[1]

Experimental Protocol: Synthesis of Methyl acetylacetate-d3

This is a generalized protocol based on known organic synthesis principles for similar

compounds, as a detailed, publicly available protocol for this specific synthesis is not readily

found.

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, dissolve 5-acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione in an excess of Methanol-

d4.

Reaction: Heat the mixture to reflux and stir for several hours. The reaction progress can be

monitored by thin-layer chromatography (TLC).

Work-up: After the reaction is complete, cool the mixture to room temperature. The excess

Methanol-d4 is removed under reduced pressure using a rotary evaporator.
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Extraction: The residue is dissolved in a suitable organic solvent (e.g., diethyl ether or ethyl

acetate) and washed with a saturated aqueous solution of sodium bicarbonate to remove

any acidic byproducts, followed by a wash with brine.

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or

magnesium sulfate, filtered, and the solvent is evaporated to yield the crude Methyl
acetylacetate-d3.

Purification

Purification of the crude product is typically achieved through distillation under reduced

pressure to obtain the final product with high purity.[4] The purity can be assessed by gas

chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

Spectroscopic Data
The spectroscopic data for Methyl acetylacetate-d3 will be similar to that of its non-deuterated

counterpart, with key differences arising from the presence of deuterium.

¹H NMR Spectroscopy

In the ¹H NMR spectrum, the singlet corresponding to the acetyl methyl protons (typically

around 2.2 ppm) in methyl acetylacetate will be absent or significantly reduced in intensity in

the d3-analog. The other proton signals, the methylene protons (around 3.4 ppm) and the

methoxy protons (around 3.7 ppm), will remain.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show a characteristic triplet for the carbon of the CD₃ group due to

coupling with deuterium (spin I=1). The chemical shifts of the other carbons will be largely

unaffected.
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Carbon Position Expected Chemical Shift (ppm)

C=O (ketone) ~201

C=O (ester) ~168

-CH₂- ~50

-OCH₃ ~52

-CD₃ ~30 (will appear as a triplet)

Mass Spectrometry

The mass spectrum of Methyl acetylacetate-d3 will show a molecular ion peak (M+) at m/z

119, which is 3 units higher than that of the non-deuterated compound (m/z 116). The

fragmentation pattern will also be altered. For instance, the prominent fragment corresponding

to the acetyl group ([CH₃CO]⁺) at m/z 43 in the non-deuterated spectrum will be shifted to m/z

46 ([CD₃CO]⁺) in the d3-analog.

Infrared (IR) Spectroscopy

The IR spectrum will be very similar to that of methyl acetylacetate, showing characteristic

peaks for the C=O stretching of the ketone (around 1720 cm⁻¹) and the ester (around 1745

cm⁻¹), as well as C-O stretching bands. The C-D stretching vibrations will appear at a lower

frequency (around 2100-2250 cm⁻¹) compared to the C-H stretching vibrations (around 2800-

3000 cm⁻¹).

Chemical Reactivity and Kinetic Isotope Effect
The chemical reactivity of Methyl acetylacetate-d3 is governed by the presence of the β-

ketoester functionality. The alpha-hydrogens (protons on the carbon between the two carbonyl

groups) are acidic and can be removed by a base to form a resonance-stabilized enolate.

Acidity of Alpha-Hydrogens

The pKa of the alpha-hydrogens in β-ketoesters is typically around 11.[5] The substitution of

hydrogen with deuterium can have a small effect on the acidity, which is related to the kinetic

isotope effect.
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Kinetic Isotope Effect (KIE)

The cleavage of a C-D bond requires more energy than the cleavage of a C-H bond. This leads

to a primary kinetic isotope effect (kH/kD > 1) in reactions where the cleavage of this bond is

the rate-determining step. For the enolization or deprotonation of Methyl acetylacetate-d3 at

the acetyl group, a significant KIE would be expected. This property is fundamental to the use

of deuterated compounds in mechanistic studies and in altering the metabolic fate of drugs.[6]

[7] The slower rate of C-D bond cleavage can lead to "metabolic switching," where the

metabolism of a drug is diverted to other pathways, potentially reducing the formation of toxic

metabolites.[8]

Applications in Research and Drug Development
The primary application of Methyl acetylacetate-d3 is as an internal standard in analytical

methods, particularly in mass spectrometry-based quantification.[1][9]

Internal Standard in Mass Spectrometry

In quantitative analysis using techniques like GC-MS or LC-MS, an internal standard is a

compound that is added in a known amount to the sample. The ideal internal standard is an

isotopically labeled version of the analyte.[10] Methyl acetylacetate-d3 serves this purpose for

the quantification of endogenous or exogenous methyl acetylacetate. Since it has nearly

identical chemical and physical properties to the non-deuterated form, it co-elutes during

chromatography and experiences similar ionization efficiency and matrix effects in the mass

spectrometer. However, it is distinguished by its higher mass, allowing for accurate

quantification by comparing the peak area of the analyte to that of the internal standard.
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Workflow for using Methyl acetylacetate-d3 as an internal standard.
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Metabolic Tracer Studies

Deuterated compounds like Methyl acetylacetate-d3 can be used as tracers in metabolic

studies.[9] By introducing the labeled compound into a biological system, researchers can track

its metabolic fate and elucidate metabolic pathways. The deuterium label allows for the

differentiation of the tracer and its metabolites from the endogenous pool of unlabeled

molecules.

Conclusion
Methyl acetylacetate-d3 is a valuable chemical tool with significant applications in analytical

chemistry and drug development. Its key chemical property, the presence of deuterium in the

acetyl group, allows it to serve as an excellent internal standard for accurate quantification in

mass spectrometry-based assays. Furthermore, the kinetic isotope effect associated with the

C-D bond provides a basis for its use in mechanistic studies and in understanding and

modifying drug metabolism. This guide provides a foundational understanding of the chemical

properties and applications of Methyl acetylacetate-d3 for researchers and scientists in

relevant fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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